(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride
Overview
Description
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride, also known as (S)-PPM, is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a white crystalline powder that is soluble in water and has a molecular weight of 215.72 g/mol. (S)-PPM is a chiral molecule, meaning that it has two enantiomers, (R)-PPM and (S)-PPM. In
Mechanism of Action
The mechanism of action of (S)-PPM is not fully understood, but it is believed to involve the modulation of GABA-A receptors. (S)-PPM has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the analgesic and anxiolytic effects of (S)-PPM.
Biochemical and Physiological Effects:
(S)-PPM has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and hypnotic effects. In animal studies, (S)-PPM has been shown to reduce pain and inflammation, as well as anxiety-like behaviors. Additionally, (S)-PPM has been found to increase sleep time and reduce the amount of time it takes to fall asleep.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-PPM in lab experiments is its high enantiomeric purity, which allows for more precise and accurate results. Additionally, (S)-PPM has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (S)-PPM is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the use of (S)-PPM in scientific research. One potential application is the development of novel pain medications that target GABA-A receptors. Additionally, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent, and further research is needed to determine its efficacy in humans. Furthermore, (S)-PPM may have potential applications in the treatment of other neurological disorders, such as epilepsy and depression. Overall, (S)-PPM has shown promise as a versatile compound with potential applications in various areas of scientific research.
Scientific Research Applications
(S)-PPM has been used in various scientific research studies due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel pain medications. Additionally, (S)-PPM has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Therefore, (S)-PPM has been studied for its potential use as an anxiolytic and hypnotic agent.
properties
IUPAC Name |
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQHPZOHYDIWLB-DHXVBOOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@H](C2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Phenyl((R)-pyrrolidin-2-yl)methanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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